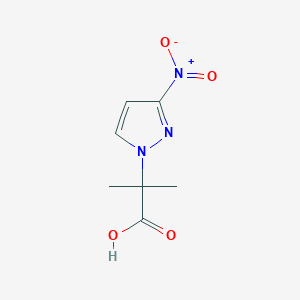
2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . It is characterized by the presence of a pyrazole ring substituted with a nitro group and a propanoic acid moiety. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Wirkmechanismus
Target of Action
This compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could affect multiple pathways
Result of Action
As a derivative of pyrazole, it may exhibit a range of biological activities . .
Vorbereitungsmethoden
The synthesis of 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the 2-methyl group.
Carboxylation: Finally, the alkylated pyrazole is carboxylated using carbon dioxide under high pressure and temperature to form the propanoic acid moiety.
Analyse Chemischer Reaktionen
2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, alcohols, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid include:
2-Methyl-2-(3-amino-1H-pyrazol-1-yl)propanoic acid: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
2-Methyl-2-(3-chloro-1H-pyrazol-1-yl)propanoic acid:
These compounds share the pyrazole ring and propanoic acid moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
2-methyl-2-(3-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-3-5(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHONSFYIWMJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)
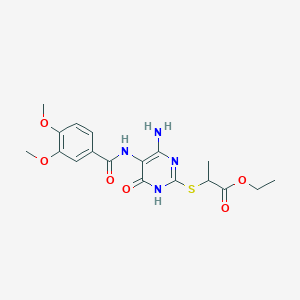
![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2481566.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2481568.png)
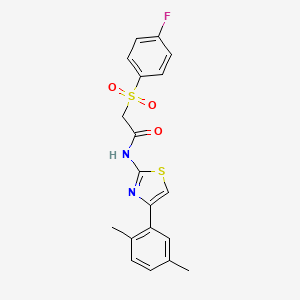
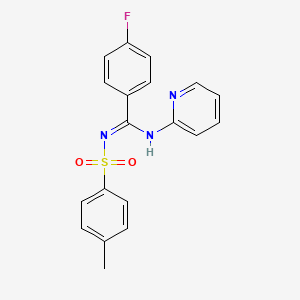
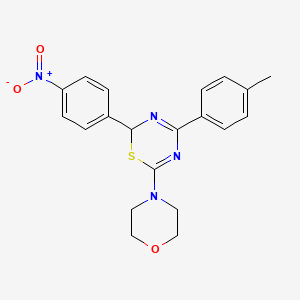
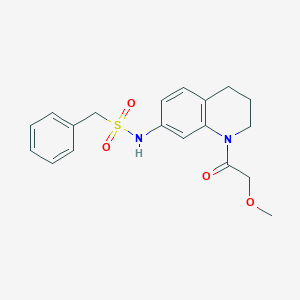
![(2S)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2481575.png)
